3-O-Desmethyl Amlodipine-d5
Description
Properties
Molecular Formula |
C₁₉H₁₈D₅ClN₂O₅ |
|---|---|
Molecular Weight |
399.88 |
Synonyms |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl Ester |
Origin of Product |
United States |
Advanced Analytical Techniques for the Characterization and Quantification of 3 O Desmethyl Amlodipine D5
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Species
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the structural elucidation of deuterated compounds like 3-O-Desmethyl Amlodipine-d5. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the successful incorporation of the five deuterium (B1214612) atoms and for distinguishing the labeled compound from its non-deuterated counterpart and other related substances.
In practice, the analysis would involve determining the accurate mass of the protonated molecule [M+H]⁺. For the non-deuterated 3-O-Desmethyl Amlodipine (B1666008), the expected monoisotopic mass of the free base (C₁₉H₂₃ClN₂O₅) is approximately 394.130 g/mol . For this compound, this mass would be expected to increase by approximately 5.031 Da.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Expected m/z (Non-deuterated) | Expected m/z (d5-labeled) | Mass Shift (Da) |
| [M+H]⁺ | 395.137 | 400.168 | +5.031 |
| Fragment 1 | Varies | Varies | Dependent on fragment |
| Fragment 2 | Varies | Varies | Dependent on fragment |
Note: The exact m/z values of fragments would depend on the specific fragmentation pathway and the location of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the isotopic enrichment and determining the precise location of deuterium atoms in this compound. While ¹H NMR is used to observe proton signals, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei.
In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides clear evidence of successful deuteration. The integration of the remaining proton signals can be used to estimate the degree of isotopic enrichment.
²H NMR spectroscopy provides direct evidence of the presence and chemical environment of the deuterium atoms. The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, allowing for the assignment of the deuterium signals to specific positions in the molecule. Furthermore, conformational analysis can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of different nuclei.
Table 2: Expected NMR Spectral Changes for this compound
| Technique | Observation for Non-deuterated Compound | Expected Observation for d5-labeled Compound |
| ¹H NMR | Full set of proton signals | Disappearance or significant reduction of signals at deuterated positions |
| ²H NMR | No significant signals | Signals corresponding to the chemical shifts of the deuterated positions |
| ¹³C NMR | Characteristic carbon signals | Potential small isotopic shifts (β-isotope effect) on carbons adjacent to deuterated sites |
Chromatographic Separation Sciences for Deuterated Compound Analysis
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantification in various matrices.
Liquid Chromatography (LC) Method Development and Optimization for Labeled Analogs
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (LC-MS), is the most common technique for the analysis of amlodipine and its metabolites. The development of an LC method for this compound would involve the optimization of several parameters to achieve good separation and peak shape.
Key considerations for method development include:
Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the separation of amlodipine and its relatively nonpolar metabolites.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient or isocratic elution profile would be optimized to achieve the best resolution.
Detector: A mass spectrometer is the detector of choice for labeled compounds, providing both quantification and structural information. A UV detector can also be used, though it cannot differentiate between labeled and unlabeled compounds.
The retention time of this compound is expected to be very similar to its non-deuterated counterpart, although minor differences due to the isotopic effect might be observed.
Gas Chromatography (GC) Applications in Deuterated Compound Analysis
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like amlodipine and its metabolites. However, with appropriate derivatization to increase volatility and thermal stability, GC-MS could potentially be used. Derivatization agents such as silylating agents (e.g., BSTFA) could be employed to convert the polar functional groups into less polar and more volatile derivatives.
The primary advantage of GC-MS is its high chromatographic resolution. In the context of deuterated compound analysis, GC-MS can be used to separate the labeled compound from other components and provide mass spectral data for identification and quantification.
Spectroscopic Methods for Quantitative and Qualitative Analysis in Research
Besides MS and NMR, other spectroscopic methods can be employed for the qualitative and quantitative analysis of this compound in research settings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Amlodipine and its metabolites exhibit characteristic UV absorbance due to the dihydropyridine (B1217469) ring system. A UV-Vis spectrophotometer can be used for quantitative analysis, typically after chromatographic separation, by measuring the absorbance at the wavelength of maximum absorption (λmax). However, UV-Vis spectroscopy cannot distinguish between the deuterated and non-deuterated forms of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The substitution of hydrogen with deuterium can lead to a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This can serve as a qualitative confirmation of deuteration.
Table 3: Summary of Spectroscopic and Chromatographic Techniques
| Technique | Application for this compound | Information Provided |
| HRMS | Accurate mass measurement, elemental composition | Confirmation of deuteration, structural formula |
| MS/MS | Fragmentation analysis | Structural elucidation, localization of deuterium labels |
| NMR | Isotopic enrichment, conformational analysis | Position of deuterium atoms, molecular structure |
| LC-MS | Separation and quantification | Purity, concentration, structural confirmation |
| GC-MS | Separation of volatile derivatives | Purity, mass spectral data (with derivatization) |
| UV-Vis | Quantitative analysis | Concentration (cannot differentiate isotopes) |
| IR | Qualitative analysis | Functional groups, confirmation of C-D bonds |
Application of 3 O Desmethyl Amlodipine D5 in Drug Metabolism Research
In Vitro Metabolic Pathway Elucidation Using Microsomal and Recombinant Enzyme Systems
In vitro systems, such as human liver microsomes (HLMs) and recombinant enzymes, provide a controlled environment to investigate the specific biotransformation pathways of a drug. In these studies, 3-O-Desmethyl Amlodipine-d5 is essential for quantifying the formation of amlodipine (B1666008) metabolites.
Phase I metabolism of amlodipine involves a series of oxidative reactions designed to increase its polarity. The primary and most crucial step is the dehydrogenation of amlodipine's dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative, a metabolite often referred to as M9. nih.govresearchgate.net This initial conversion is the rate-limiting step in amlodipine's clearance. researchgate.net
Following this primary oxidation, the M9 metabolite undergoes several subsequent Phase I biotransformations. nih.gov These secondary reactions include:
O-Demethylation: The cleavage of a methyl group from a methoxycarbonyl side chain. The formation of 3-O-Desmethyl Amlodipine is a result of such a reaction on the pyridine metabolite.
O-Dealkylation: The removal of an ethyl group from the ethoxycarbonyl side chain. nih.gov
Oxidative Deamination: The oxidation and removal of the amino group on the 2-aminoethoxymethyl side chain. nih.govresearchgate.net
Studies using rat hepatocytes have identified numerous Phase I metabolites resulting from these reactions and their combinations, including hydrolysis of ester bonds and hydroxylation. researchgate.netnih.gov
Enzyme kinetic studies are performed to determine the rate at which specific enzymes metabolize a drug. Key parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are calculated to understand an enzyme's affinity for the drug and its maximum metabolic capacity.
In the context of amlodipine, kinetic studies focus on the rate of formation of its primary metabolite (M9) and subsequent metabolites like 3-O-Desmethyl Amlodipine. To obtain reliable kinetic data from in vitro systems like HLMs, highly accurate quantification of the metabolites formed over time is necessary. This is achieved using LC-MS/MS, where a stable isotope-labeled internal standard, such as this compound, is added to the samples. The standard mimics the chemical behavior of the actual metabolite during sample preparation and analysis but is distinguishable by its higher mass. This allows for correction of any sample loss or matrix effects, ensuring the integrity of the quantitative results. nih.gov
While specific kinetic values for 3-O-Desmethyl Amlodipine formation are not broadly published, studies on the inhibitory potential of amlodipine enantiomers on CYP3A enzymes have determined Ki values, as shown below. researchgate.net
| Parameter | S-Amlodipine | R-Amlodipine | Enzyme System |
| Ki (µM) | 8.95 | 14.85 | CYP3A (Midazolam hydroxylation) |
This table displays the inhibitory constant (Ki) of amlodipine enantiomers on CYP3A activity, indicating S-Amlodipine is a more potent reversible inhibitor. researchgate.net
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs, including amlodipine. clinpgx.orgmdpi.com Research has focused on identifying the specific isoforms involved in its biotransformation. Studies utilizing recombinant human CYP enzymes and selective chemical inhibitors in HLMs have demonstrated that CYP3A4 is the principal enzyme responsible for the primary dehydrogenation of amlodipine to its pyridine metabolite (M9). nih.govresearchgate.netdovepress.com
The evidence for CYP3A4's dominant role is substantial:
Incubations with expressed human P450 enzymes showed that only CYP3A4 had significant activity in amlodipine dehydrogenation. nih.gov
The use of ketoconazole (B1673606) (a potent inhibitor of both CYP3A4 and CYP3A5) and CYP3cide (a selective CYP3A4 inhibitor) completely blocked the formation of the M9 metabolite in HLMs. nih.gov
Inhibitors for other major CYP enzymes had little to no effect on this primary metabolic step. nih.gov
| CYP Isoform | Role in Amlodipine Metabolism | Key Evidence |
| CYP3A4 | Major Role: Primary enzyme for the dehydrogenation of amlodipine. nih.govresearchgate.net | Formation of the main pyridine metabolite is blocked by selective CYP3A4 inhibitors. nih.gov |
| CYP3A5 | Minor to No Role: No significant activity in amlodipine dehydrogenation. nih.gov | Pharmacokinetic differences are not observed between CYP3A5 expressers and non-expressers. nih.gov |
In Vivo Metabolic Profiling in Preclinical Animal Models
In vivo studies in preclinical animal models such as rats and dogs are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.
Isotope tracer studies are the gold standard for determining the metabolic fate of a drug. scitechnol.com These studies involve administering a drug labeled with an isotope—either a radioactive isotope like Carbon-14 (¹⁴C) or a stable isotope like Deuterium (B1214612) (²H or D)—and tracking its movement and transformation throughout the body. scitechnol.comresearchgate.net
Historically, ¹⁴C-labeled amlodipine has been used in rats, dogs, and mice to track the excretion of the drug and its metabolites. semanticscholar.orgnih.gov After administering ¹⁴C-amlodipine, radioactivity levels were measured in urine and feces over time, showing that 40-50% of the dose was excreted in the urine in rats and dogs, indicating good absorption. semanticscholar.orgnih.govnih.gov
The use of a stable isotope-labeled compound like this compound follows the same principle but offers the significant advantage of being non-radioactive, enhancing safety. scitechnol.comresearchgate.netmetsol.com In a typical study design, the labeled compound is administered to the animal model, and biological samples (plasma, urine, feces) are collected at various time points. nih.gov Analysis by mass spectrometry allows researchers to differentiate the labeled metabolites from endogenous molecules, providing a clear map of the drug's metabolic pathways and excretion routes. metsol.com
Following administration, identifying and quantifying the array of metabolites in biological matrices like plasma and urine is essential. nih.gov Studies in preclinical species have revealed a complex metabolic profile for amlodipine with significant species differences. nih.govsemanticscholar.org
In rats, metabolism primarily involves cleavage of the 5-methoxycarbonyl group, whereas in dogs, the main pathway is oxidative deamination of the side chain. nih.gov An in vitro study using rat hepatocytes successfully detected and characterized 21 different Phase I and Phase II metabolites of amlodipine. researchgate.netnih.gov
For accurate quantification of these metabolites in plasma, urine, or tissue homogenates, a robust bioanalytical method is required. elsevierpure.comnih.gov LC-MS/MS is the preferred technique due to its sensitivity and selectivity. sciex.comsciex.com In these assays, a stable isotope-labeled internal standard is indispensable. To quantify 3-O-Desmethyl Amlodipine in a preclinical plasma sample, a known amount of this compound would be added at the beginning of the sample preparation process. By comparing the mass spectrometer's response for the metabolite to that of its deuterated standard, a precise concentration can be determined. nih.gov
| Species | Primary Metabolic Pathway | Key Metabolites Identified |
| Rat | Cleavage of the 5-methoxycarbonyl group. nih.gov | Dihydropyridine and pyridine analogues with cleaved ester groups. nih.govsemanticscholar.org |
| Dog | Oxidative deamination of the 2-aminoethoxymethyl side-chain. nih.gov | Metabolites resulting from side-chain oxidation. nih.govsemanticscholar.org |
This table summarizes the observed species differences in the primary metabolic pathways of amlodipine between rats and dogs.
Investigation of Isotope Effects and Metabolic Switching Mechanisms
The use of stable isotope-labeled compounds, such as this compound, is a sophisticated strategy in drug metabolism research to elucidate the intricate pathways of biotransformation. By replacing hydrogen atoms with deuterium at specific molecular positions, researchers can probe the mechanisms of enzymatic reactions, quantify metabolic pathway contributions, and identify previously obscured metabolic routes. This approach is centered on the kinetic isotope effect (KIE) and the resulting phenomenon of metabolic switching.
Kinetic Isotope Effect (KIE)
The primary kinetic isotope effect occurs when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in a metabolic reaction. nih.gov The bond between carbon and deuterium (C-D) is stronger than a C-H bond, requiring more energy to break. Consequently, metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate. wikipedia.orgnih.gov This measurable difference in reaction velocity is the KIE, and its observation provides strong evidence that C-H bond breaking is a critical, rate-limiting part of the metabolic process. nih.govresearchgate.net
In the context of amlodipine metabolism, which is extensively carried out in the liver primarily by the CYP3A4 enzyme, several oxidative pathways exist. nih.govclinpgx.orgnih.govdovepress.com The main route involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine metabolite. nih.govnih.gov However, other reactions, such as O-demethylation, also occur. nih.gov
By utilizing a deuterated metabolite like this compound, researchers can investigate the subsequent steps of its biotransformation. If the deuterium atoms are placed at a site targeted by further oxidative metabolism (a "soft spot"), the rate of formation of the downstream metabolite will be significantly reduced compared to the non-deuterated version. This allows for a quantitative assessment of the KIE and confirms the involvement of that specific site in the metabolic cascade.
A hypothetical study could compare the metabolic rates of 3-O-Desmethyl Amlodipine and its d5 isotopologue in human liver microsomes, as illustrated in the following table.
| Substrate | Incubating System | Rate of Metabolite X Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| 3-O-Desmethyl Amlodipine | Human Liver Microsomes | 150.4 ± 12.2 | 4.18 |
| This compound | Human Liver Microsomes | 36.0 ± 4.5 |
Metabolic Switching
A direct consequence of a significant KIE is the phenomenon known as "metabolic switching" or "metabolic shunting". juniperpublishers.comcdnsciencepub.comnih.gov When a primary, rapid metabolic pathway is slowed down by deuteration, the parent compound or intermediate metabolite persists longer, allowing slower, secondary metabolic pathways to become more prominent. nih.gov This redirection of biotransformation can unveil minor metabolic routes that are otherwise difficult to detect and quantify. juniperpublishers.comresearchgate.net
The investigation of metabolic switching using this compound could reveal how the inhibition of one oxidative site diverts its metabolism toward other pathways, such as glucuronidation or further hydroxylation at different positions. This is crucial for a comprehensive understanding of a drug's complete metabolic profile. Identifying all metabolites is important, as some may possess unintended pharmacological activity or contribute to toxicity. nih.gov
The table below presents a hypothetical comparison of the metabolite profiles of deuterated and non-deuterated 3-O-Desmethyl Amlodipine, demonstrating how deuteration can alter the proportion of metabolites formed.
| Metabolite | % of Total Metabolites (from 3-O-Desmethyl Amlodipine) | % of Total Metabolites (from this compound) |
|---|---|---|
| Metabolite A (Primary, from deuterated site) | 75% | 18% |
| Metabolite B (Alternative Pathway 1) | 15% | 48% |
| Metabolite C (Alternative Pathway 2) | 8% | 30% |
| Other Minor Metabolites | 2% | 4% |
Utilization of 3 O Desmethyl Amlodipine D5 As a Stable Isotope Internal Standard in Bioanalytical Method Development
Principles and Advantages of Stable Isotope Labeled Internal Standards in Mass Spectrometry-Based Quantification
Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In the case of 3-O-Desmethyl Amlodipine-d5, five hydrogen atoms have been replaced with deuterium. The fundamental principle behind using a SIL internal standard is that it behaves nearly identically to the unlabeled analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. wuxiapptec.com
The primary advantage of using a SIL internal standard like this compound is its ability to compensate for variations that can occur during the analytical process. crimsonpublishers.com These variations may include:
Matrix Effects: Biological samples are complex matrices that can contain numerous endogenous compounds. These compounds can co-elute with the analyte and interfere with its ionization, leading to either ion suppression or enhancement. chromatographyonline.com Because the SIL internal standard has virtually the same physicochemical properties as the analyte, it experiences the same matrix effects. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, these effects can be effectively normalized, leading to more accurate and precise quantification. crimsonpublishers.com
Extraction Recovery: During sample preparation, the efficiency of extracting the analyte from the biological matrix can vary. The SIL internal standard, being chemically similar, will have a comparable extraction recovery. acanthusresearch.com Therefore, any loss of the analyte during this process is mirrored by a proportional loss of the internal standard, and the ratio remains constant.
Ionization Efficiency: The efficiency of ionization in the mass spectrometer source can fluctuate. The SIL internal standard and the analyte will have similar ionization efficiencies, and any variations will affect both compounds similarly, thus being corrected for in the final ratio. scispace.com
The use of SIL internal standards has been shown to significantly improve the accuracy and precision of LC-MS/MS assays compared to using structural analogues as internal standards. crimsonpublishers.comnih.gov
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis of Amlodipine (B1666008) and its Metabolites (e.g., 3-O-Desmethyl Amlodipine)
The development of a robust and reliable LC-MS/MS method is crucial for the accurate quantification of amlodipine and its metabolites, such as 3-O-Desmethyl Amlodipine. This process involves optimizing several key stages.
The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques for amlodipine and its metabolites include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. zsmu.edu.ua The supernatant containing the analytes is then separated for analysis.
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. nih.govscirp.org A mixture of ethyl acetate and hexane has been used for amlodipine extraction. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by using a solid sorbent to retain the analytes while interferences are washed away. researchgate.netnih.gov This technique often results in cleaner extracts compared to PPT and LLE. researchgate.net
The choice of extraction method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Chromatographic separation is essential to resolve the analyte and its internal standard from other endogenous components in the sample. Ideally, the stable isotope-labeled internal standard should co-elute with the unlabeled analyte. chromatographyonline.com This ensures that both compounds experience the same matrix effects at the same time. chromatographyonline.com
Optimization of chromatographic conditions involves selecting the appropriate column, mobile phase composition, and gradient elution profile. For amlodipine analysis, C18 columns are commonly used. zsmu.edu.uanih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. zsmu.edu.uaresearchgate.net
Table 1: Example Chromatographic Conditions for Amlodipine Analysis
Chromatographic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | Luna C18 (150 x 4.6 mm, 5 µm) | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v) | researchgate.netnih.gov |
| Flow Rate | 0.8 mL/min | researchgate.netnih.gov |
| Column Temperature | 25°C | nih.gov |
| Injection Volume | 5 µL | nih.gov |
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The most common mode of operation for quantitative bioanalysis is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). wikipedia.org In SRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. wikipedia.org
This process is highly specific because it relies on a unique precursor-to-product ion transition for each compound. For amlodipine, a common transition is m/z 409.2 → 238.1. researchgate.netnih.gov For a deuterated internal standard like Amlodipine-d4, the transition would be m/z 413.2 → 238.1. researchgate.netnih.gov The optimization of MS parameters such as collision energy and declustering potential is crucial for achieving maximum sensitivity. nih.gov
Table 2: Example Mass Spectrometric Parameters for Amlodipine
Mass Spectrometry Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) | zsmu.edu.uanih.gov |
| Amlodipine Transition | m/z 409.2 → 238.1 | researchgate.netnih.gov |
| Amlodipine-d4 Transition | m/z 413.2 → 238.1 | researchgate.netnih.gov |
| Collision Energy | 15 V | nih.gov |
Method Validation Parameters for Research Bioanalysis (e.g., Linearity, Accuracy, Precision, Selectivity, Matrix Effects)
Once the LC-MS/MS method is developed, it must be validated to ensure its reliability for the intended application. Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation. fda.goviqvia.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. resolian.com For amlodipine, linear ranges of 0.302–20.725 ng/mL have been reported. researchgate.net
Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentration levels. resolian.com
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). resolian.com Both intra-day and inter-day precision are evaluated. For amlodipine, intra- and inter-day precisions within 10% have been achieved. researchgate.net
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com This is assessed by analyzing blank samples from different sources to check for interferences.
Matrix Effects: The effect of co-eluting matrix components on the ionization of the analyte. resolian.com It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. resolian.com
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
Validation Parameter Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | nih.gov |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | youtube.com |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | youtube.com |
| Selectivity | No significant interference at the retention time of the analyte and IS | thaiscience.info |
Research on Impurity Profiling and Degradation Product Analysis of Amlodipine Utilizing Labeled Standards
Forced Degradation Studies to Identify and Characterize 3-O-Desmethyl Amlodipine (B1666008) as a Degradant
Forced degradation, or stress testing, is a critical process in pharmaceutical analysis where a drug substance is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its degradation. lcms.czmdpi.comnih.gov This process is instrumental in identifying potential degradation products that could form under normal storage conditions and helps in establishing the drug's intrinsic stability. lcms.cz
While numerous studies have investigated the degradation of Amlodipine under forced conditions, leading to the identification of several impurities, the specific characterization of 3-O-Desmethyl Amlodipine as a degradant is not extensively detailed in publicly available scientific literature. General findings indicate that Amlodipine is susceptible to degradation, particularly under acidic, basic, and oxidative stress, leading to the formation of various related substances. lcms.czresearchgate.netresearchgate.net The identification of these degradants is typically achieved through a combination of chromatographic separation and spectroscopic detection.
Table 1: Summary of Amlodipine Forced Degradation Studies
| Stress Condition | Typical Degradation Products Identified |
|---|---|
| Acid Hydrolysis | Various hydrolysis products lcms.czresearchgate.net |
| Base Hydrolysis | Various hydrolysis products lcms.czresearchgate.net |
| Oxidation | Oxidation products lcms.czresearchgate.net |
| Photolysis | Photolytic degradation products nih.gov |
This table is a generalized summary based on available literature on Amlodipine degradation. Specific identification of 3-O-Desmethyl Amlodipine requires further targeted research.
Analytical Methodologies for the Quantification of Degradation Products in Research Samples
The accurate quantification of degradation products is essential for ensuring the safety and efficacy of a drug product. High-performance liquid chromatography (HPLC) coupled with various detectors is the most commonly employed technique for this purpose. indexcopernicus.comresearchgate.netscirp.orgjddtonline.info For the specific and sensitive quantification of impurities like 3-O-Desmethyl Amlodipine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. indexcopernicus.com
LC-MS/MS offers high selectivity and sensitivity, allowing for the detection and quantification of low-level impurities even in complex matrices. indexcopernicus.com The method involves the chromatographic separation of the analyte from the parent drug and other impurities, followed by mass spectrometric detection. The use of an internal standard is crucial for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Elucidation of Degradation Pathways and Mechanisms
The formation of 3-O-Desmethyl Amlodipine would involve the cleavage of the methyl ester group at the 3-position of the dihydropyridine (B1217469) ring of Amlodipine. This type of reaction is typically a hydrolysis reaction, which can be catalyzed by either acid or base.
Stability-Indicating Methods Employing Labeled Analogs for Research Purposes
Stability-indicating analytical methods are crucial for the reliable determination of a drug's stability. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process-related impurities, and excipients. The use of stable isotope-labeled internal standards, such as 3-O-Desmethyl Amlodipine-d5, is a powerful tool in developing robust and accurate stability-indicating LC-MS/MS methods.
The deuterium-labeled "d5" in this compound signifies that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). This isotopic labeling makes the molecule chemically identical to the unlabeled standard but with a different mass. When used as an internal standard in an LC-MS/MS analysis, this compound co-elutes with the unlabeled 3-O-Desmethyl Amlodipine. However, due to the mass difference, they are distinguished by the mass spectrometer. This allows for precise quantification of the degradant, as the labeled standard experiences similar extraction recovery and ionization effects as the analyte, thereby minimizing analytical variability.
While the specific application of this compound in Amlodipine stability studies is not explicitly documented in the available scientific literature, the principle of using stable isotope-labeled standards is a well-established practice in pharmaceutical analysis for enhancing the accuracy and reliability of quantitative methods.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-O-Desmethyl Amlodipine |
| This compound |
Advanced Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research Facilitated by Deuterated Analogs
Non-Compartmental and Compartmental Pharmacokinetic Analysis in Animal Models
In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental. Pharmacokinetic analysis, performed through non-compartmental and compartmental models, provides quantitative insights into these processes. The use of a deuterated metabolite like 3-O-Desmethyl Amlodipine-d5 would be particularly advantageous in these analyses.
Non-compartmental analysis (NCA) relies on the application of statistical moments to determine key pharmacokinetic parameters directly from the plasma concentration-time curve. The primary advantage of using a metabolically more stable analog like this compound is the potential for a more accurate characterization of its exposure and clearance, with reduced interference from further metabolic breakdown.
Compartmental modeling uses mathematical models to describe the body as a series of interconnected compartments, allowing for a more detailed simulation of a drug's disposition. In this context, this compound could be used to refine models of metabolite kinetics. By comparing the pharmacokinetics of the non-deuterated metabolite with its deuterated counterpart, researchers can better quantify the impact of metabolism on the metabolite's own clearance and distribution.
Below is an illustrative data table showcasing hypothetical pharmacokinetic parameters for 3-O-Desmethyl Amlodipine (B1666008) following intravenous administration in a rat model, comparing the non-deuterated and deuterated forms.
Interactive Table 1: Hypothetical Pharmacokinetic Parameters in a Rat Model
| Parameter | 3-O-Desmethyl Amlodipine | This compound |
| AUC (ng·h/mL) | 150 | 225 |
| Clearance (mL/min/kg) | 50 | 33 |
| Vd (L/kg) | 10 | 10 |
| t½ (hours) | 2.3 | 3.5 |
This table is for illustrative purposes only and is based on the expected impact of deuteration on metabolic clearance.
Tissue Distribution and Excretion Studies in Non-Human Organisms
Understanding where a compound and its metabolites distribute within the body and how they are eliminated is crucial for assessing potential efficacy and accumulation. Deuterated analogs are excellent tools for such studies.
Tissue distribution studies in preclinical models, such as rodents, are often conducted using radiolabeled compounds. However, a deuterated and mass-tagged compound like this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS). This allows for precise measurement of its concentration in various tissues (e.g., liver, kidney, heart, brain) without the need for radioactivity. The reduced metabolic rate of the deuterated analog would facilitate a clearer picture of the parent metabolite's distribution profile before extensive elimination.
Excretion studies aim to identify the primary routes of elimination (e.g., urine, feces) and to characterize the excreted chemical entities. By administering this compound to animal models, researchers can collect urine and feces over time to quantify the excretion of the deuterated metabolite. This helps in understanding its renal and hepatic clearance mechanisms more distinctly, as the deuteration may slow down the formation of subsequent metabolites, allowing for more of the primary metabolite to be excreted unchanged.
The following table provides a hypothetical example of tissue distribution data.
Interactive Table 2: Hypothetical Tissue Distribution in Rats (4 hours post-dose)
| Tissue | 3-O-Desmethyl Amlodipine (ng/g) | This compound (ng/g) |
| Liver | 1200 | 1500 |
| Kidney | 800 | 1000 |
| Heart | 300 | 450 |
| Brain | 50 | 65 |
This table is for illustrative purposes only.
Pharmacodynamic Biomarker Quantification and Modeling in Preclinical Investigations
Pharmacodynamic studies link drug concentration to its pharmacological effect. In preclinical research, this often involves measuring changes in biomarkers in response to treatment. While metabolites are often less active than the parent drug, characterizing any potential activity is important. Amlodipine's primary pharmacodynamic effect is vasodilation and blood pressure reduction. drugbank.com
The use of a metabolically stabilized version of a metabolite, such as this compound, would allow for a more controlled investigation of its intrinsic pharmacodynamic activity. By achieving higher and more sustained plasma concentrations of the metabolite than would be possible with the non-deuterated form, researchers can more accurately assess its effect on relevant biomarkers (e.g., blood pressure, heart rate, or specific enzyme activities) in animal models of hypertension.
Future Research Directions and Emerging Applications of Deuterated Amlodipine Analogs
Integration with Advanced Multi-Omics Technologies in Preclinical Research
The era of systems biology has ushered in multi-omics approaches—integrating genomics, proteomics, transcriptomics, and metabolomics—to create a holistic understanding of disease and drug response. nih.govmdpi.com Deuterated analogs like 3-O-Desmethyl Amlodipine-d5 are poised to play a crucial role, particularly in the realm of metabolomics, which is the large-scale study of small molecules within cells, biofluids, or tissues.
In preclinical research, understanding how a new amlodipine (B1666008) analog affects the metabolome is critical. Mass spectrometry (MS) is a primary analytical technique in metabolomics, but it can be prone to variability from sample preparation and matrix effects, where other molecules in a complex sample interfere with the signal of the analyte of interest. clearsynth.comnih.gov This is where deuterated internal standards become indispensable. By adding a known quantity of a deuterated analog, such as this compound, to a sample, researchers can accurately quantify the corresponding non-deuterated metabolite. clearsynth.comtexilajournal.com The deuterated standard behaves almost identically to the analyte during extraction and ionization but is distinguishable by its higher mass. scispace.com
This enhanced quantitative accuracy is vital for generating high-quality metabolomics data. nih.gov This reliable data can then be integrated with genomic and proteomic data to:
Elucidate Mechanisms of Action: By correlating changes in metabolite levels with genetic or protein expression changes, researchers can build a more complete picture of the drug's biological impact. nih.gov
Identify Biomarkers: Multi-omics analysis can help identify biomarkers that predict a drug's efficacy or potential for adverse effects in specific patient populations. mdpi.comnih.gov
Improve Predictive Toxicology: Early detection of subtle changes in metabolic pathways can signal potential toxicity, allowing for the modification or discontinuation of drug candidates before significant investment in later-stage development. mdpi.com
The integration of deuterated standards with multi-omics platforms provides a more comprehensive view of biology and disease, accelerating the discovery of novel causal mediators and enhancing the predictive power of preclinical studies. nih.gov
| Omics Technology | Role of Deuterated Analogs (e.g., this compound) | Research Application in Drug Discovery |
| Metabolomics | Serve as internal standards for precise and accurate quantification of drug metabolites via mass spectrometry. clearsynth.comnih.gov | Tracking metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and identifying biomarkers of efficacy or toxicity. nih.govsimsonpharma.com |
| Proteomics | Indirectly support studies by ensuring accurate metabolite data, which can be correlated with protein expression changes. | Understanding how drug-induced metabolic shifts affect protein function and signaling pathways. |
| Genomics | Indirectly support studies by linking accurate metabolite profiles to genetic variations (pharmacogenomics). | Identifying genetic predispositions that influence drug metabolism and response, leading to more personalized therapeutic strategies. nih.gov |
| Transcriptomics | Indirectly support studies by correlating accurate metabolite quantification with changes in gene expression. | Assessing how a drug candidate alters gene expression related to its metabolic pathway or off-target effects. mdpi.com |
Novel Applications in Preclinical Drug Discovery and Development Research
The application of deuteration in drug discovery has evolved beyond simple metabolic tracers. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium (B1214612). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing. nih.govwikipedia.org
In the context of amlodipine, researchers are continually designing novel analogs to enhance its pharmacological characteristics or explore new therapeutic indications. nih.gov Deuterated amlodipine analogs can serve multiple novel roles in this preclinical research:
Metabolic Pathway Elucidation: Using deuterated versions of new amlodipine analogs allows researchers to precisely track their metabolic fate, identify key metabolites, and pinpoint the specific enzymes (like Cytochrome P450) involved in their breakdown. simsonpharma.comnih.gov This is a critical step in characterizing a new drug candidate.
Guiding Medicinal Chemistry Efforts: By understanding the metabolic "soft spots" of a lead compound, medicinal chemists can strategically deuterate those positions to create new chemical entities with potentially superior properties. nih.gov This approach has led to FDA-approved deuterated drugs like deutetrabenazine. nih.govwikipedia.org
Comparative Pharmacokinetic Studies: Deuterated analogs can be used alongside their non-deuterated counterparts in preclinical models to directly compare pharmacokinetic parameters and quantify the impact of deuteration on metabolism and clearance.
The development of deuterated amlodipine analogs is not just about improving existing drugs but also about providing sophisticated tools to accelerate the discovery and optimization of entirely new therapeutic agents. nih.gov
| Application Area | Description | Potential Benefit |
| Metabolic Profiling | Deuterated analogs are used as tracers to follow the biotransformation of a new drug candidate in in vitro and in vivo systems. simsonpharma.com | Clear identification of major and minor metabolites, helping to predict the drug's behavior in humans. nih.gov |
| Pharmacokinetic Optimization | Strategic deuteration of metabolically labile sites on a novel amlodipine analog. nih.gov | Improved drug stability, longer half-life, reduced formation of potentially toxic metabolites, and potentially enhanced therapeutic efficacy. nih.gov |
| Bioisosterism Research | Using deuterium as a "bioisostere" for hydrogen to subtly modify a molecule's properties without drastically changing its shape or size. nih.govnih.gov | Fine-tuning a drug's metabolic profile and exploring structure-activity relationships. |
| Exploring New Indications | Investigating deuterated analogs of amlodipine for properties beyond its primary cardiovascular effects, as has been done with non-deuterated analogs for potential antibacterial activity. rsc.org | Expanding the therapeutic potential of the core amlodipine structure. |
Methodological Advancements in Isotopic Labeling and Detection Technologies
The utility of deuterated compounds like this compound is fundamentally linked to the technologies used to create and detect them. Continuous innovation in these areas is expanding the scope and precision of their application in research.
Advancements in Isotopic Labeling: The synthesis of deuterated compounds has become more sophisticated, allowing for greater precision and efficiency. musechem.com
Site-Selective Labeling: Modern synthetic methods enable the placement of deuterium atoms at specific, chosen positions within a molecule. This is crucial for studying particular metabolic pathways or for strategically slowing metabolism at a known site of enzymatic action.
Late-Stage Functionalization: Historically, isotopic labels were often introduced early in a complex synthesis. Newer methods allow for the incorporation of deuterium in the final stages of synthesis, which is more efficient and cost-effective. musechem.com
Hydrogen Isotope Exchange (HIE): This technique allows for the exchange of hydrogen atoms with deuterium on an existing molecule, providing a rapid way to produce labeled compounds for initial screening and research. musechem.com
Advancements in Detection Technologies: The ability to accurately detect and quantify isotopically labeled compounds is paramount. Mass spectrometry (MS) remains the gold standard, and recent advancements have significantly enhanced its capabilities. nih.govmetsol.com
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers can measure mass with extremely high precision. metsol.comchemicalsknowledgehub.com This allows for the confident identification of deuterated compounds and their metabolites in highly complex biological samples.
Tandem Mass Spectrometry (LC-MS/MS): This technique provides exceptional sensitivity and selectivity, making it the preferred method for quantifying low levels of drugs and metabolites in biological fluids like plasma and urine. nih.govmetsol.com It is the primary technology where deuterated internal standards are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for determining the exact location of deuterium atoms within a molecule, confirming the success and specificity of the labeling process. nih.govsimsonpharma.com
These technological improvements mean that researchers can design more sophisticated experiments, gain deeper insights from smaller sample volumes, and generate data with higher confidence than ever before. musechem.comchemicalsknowledgehub.com
| Technology | Advancement | Impact on Research with Deuterated Analogs |
| Isotopic Labeling | Site-selective synthesis and late-stage functionalization. musechem.com | More efficient and cost-effective production of precisely labeled compounds for targeted metabolic studies. |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) and enhanced LC-MS/MS sensitivity. metsol.comchemicalsknowledgehub.com | Highly accurate and sensitive quantification of analytes and their deuterated standards, even at very low concentrations in complex biological matrices. clearsynth.com |
| NMR Spectroscopy | Improved sensitivity and advanced 2D NMR techniques. nih.gov | Unambiguous confirmation of the position and extent of deuterium labeling within a molecule. |
Role in Establishing Research Reference Standards for Drug Metabolism and Impurity Studies
One of the most critical and established roles for deuterated compounds is their use as analytical reference standards, particularly as internal standards for quantitative analysis. clearsynth.com this compound is specifically designed for this purpose. It serves as an internal standard for the quantification of 3-O-Desmethyl Amlodipine, a metabolite of amlodipine.
In Drug Metabolism Studies: When studying the pharmacokinetics of amlodipine, researchers need to accurately measure the concentration of its metabolites in biological samples over time. nih.gov Deuterated internal standards are considered the gold standard for such bioanalytical assays using LC-MS/MS. scispace.com The process involves:
Adding a precise amount of the deuterated standard (e.g., this compound) to every sample.
Processing the sample (e.g., protein precipitation, liquid-liquid extraction). texilajournal.com
Analyzing the sample by LC-MS/MS.
The deuterated standard co-elutes with the non-deuterated metabolite and experiences nearly identical losses during sample preparation and variations in ionization efficiency in the mass spectrometer. texilajournal.comscispace.com By measuring the ratio of the signal from the metabolite to the signal from the known amount of internal standard, a highly accurate and precise concentration can be determined, compensating for analytical variability. clearsynth.comwisdomlib.org
In Impurity Studies: During the synthesis of a drug substance and the manufacturing of the final drug product, small amounts of impurities can be formed. Regulatory agencies require these impurities to be identified and quantified. Deuterated versions of known impurities can be synthesized and used as reference standards to develop and validate analytical methods for their detection and quantification, ensuring the safety and quality of the final pharmaceutical product.
The use of deuterated analogs as reference standards is fundamental to ensuring the quality, accuracy, and reliability of data in pharmaceutical research and development, from early metabolic studies to final product quality control. clearsynth.comwisdomlib.org
Q & A
Q. How should researchers design a comparative study to evaluate the deuterium isotope effect (DIE) of this compound in vitro?
- Methodological Answer : Use human liver microsomes (HLMs) to measure intrinsic clearance (CLint) of deuterated vs. non-deuterated analogs. Calculate DIE as CLint(non-D5)/CLint(D5). Validate with CYP3A4/5 inhibitors (e.g., ketoconazole) to isolate metabolic pathways. Triplicate experiments with bootstrap resampling reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
